

Synonyms and alternative names for Bisphenol TMC

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<i>Compound of Interest</i>	
Compound Name:	Phenol, 4,4'-(3,3,5-trimethylcyclohexylidene)bis-
Cat. No.:	B132520

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An In-Depth Technical Guide to Bisphenol TMC

This technical guide provides a comprehensive overview of Bisphenol TMC (BPTMC), a significant substitute for Bisphenol A (BPA). Aimed at researchers, scientists, and professionals in drug development, this document delves into its chemical identity, properties, synthesis, analytical methodologies, and biological activities, with a focus on its toxicological and endocrine-disrupting effects.

Chemical Identity and Synonyms

Bisphenol TMC is known by several alternative names and synonyms in scientific literature and commercial contexts. A clear understanding of these names is crucial for accurate literature searches and material identification.

Table 1: Synonyms and Alternative Names for Bisphenol TMC

Name Type	Name	Source
Common Name	Bisphenol TMC	[1] [2] [3] [4] [5] [6] [7] [8]
IUPAC Name	4-[1-(4-hydroxyphenyl)-3,3,5-trimethylcyclohexyl]phenol	[3] [5] [9]
Systematic Name	1,1-Bis(4-hydroxyphenyl)-3,3,5-trimethylcyclohexane	[1] [2] [6] [8]
Alternative Name	4,4'-(3,3,5-Trimethylcyclohexylidene)biphenol	[1] [3] [6] [8]
Alternative Name	4,4'-(3,3,5-Trimethylcyclohexylidene)diphenol	[1] [4] [6] [8]
Abbreviation	BISP-TMC	[1] [4] [6] [7] [8]
Abbreviation	BPTMC	[1] [4] [6] [7] [8]

Physicochemical Properties

The physicochemical properties of Bisphenol TMC are essential for its handling, formulation, and analysis. The following table summarizes key quantitative data.

Table 2: Physicochemical Properties of Bisphenol TMC

Property	Value	Source
CAS Number	129188-99-4	[1] [2] [3] [10]
Molecular Formula	C ₂₁ H ₂₆ O ₂	[1] [2] [3] [10]
Molecular Weight	310.43 g/mol	[1] [2] [3] [10]
Melting Point	204-207 °C	[3] [11]
Boiling Point (Predicted)	450.8 ± 38.0 °C	[3] [11]
Density (Predicted)	1.075 ± 0.06 g/cm ³	[3] [11]
pKa (Predicted)	9.91 ± 0.30	[3] [11]
Solubility	Slightly soluble in Chloroform, DMSO, and Methanol.	[3] [11]

Synthesis of Bisphenol TMC

Bisphenol TMC is typically synthesized via the condensation of 3,3,5-trimethylcyclohexanone with phenol in the presence of an acid catalyst. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis of Bisphenol TMC

This protocol is based on the acid-catalyzed condensation reaction.[\[2\]](#)[\[3\]](#)[\[11\]](#)

Materials:

- Phenol (1.2 mol, 112.8 g)
- 3,3,5-Trimethylcyclohexanone (TMC) (0.3 mol, 42.0 g)
- Phosphoric acid (75% aqueous solution, 0.5 g)
- BPTMC seed crystals (7.2 g)
- Sodium methyl mercaptide (15% aqueous solution, 4.2 g)

- Hydrogen chloride gas
- Nitrogen gas
- Deionized water (16.9 g)
- One-liter, four-necked flask equipped with a thermometer, dropping funnel, reflux condenser, and stirrer.

Procedure:

- **Slurry Preparation:** To the four-necked flask, add phenol (112.8 g), deionized water (16.9 g), 75% aqueous phosphoric acid (0.5 g), and BPTMC seed crystals (7.2 g) to form a slurry.
- **Temperature Adjustment:** Adjust the temperature of the slurry to 20°C.
- **Inert Atmosphere:** Replace the air inside the flask with nitrogen gas.
- **Acidic Catalyst Introduction:** Introduce hydrogen chloride gas into the flask under constant stirring until the volume concentration of HCl reaches 80%.
- **Promoter Addition:** Add the 15% aqueous solution of sodium methyl mercaptide (4.2 g) dropwise to the slurry while maintaining the temperature at 20°C.
- **Reactant Addition:** A mixture of phenol (112.8 g) and 3,3,5-trimethylcyclohexanone (42.0 g) is then added dropwise to the slurry over a period of six hours. The temperature of the reaction mixture will increase; upon completion of the addition, the temperature should be around 40°C.
- **Reaction Completion:** Continue the reaction with stirring at 40°C for an additional three hours. The reaction mixture will remain as a slurry throughout this period.
- **Analysis:** The final product can be analyzed by liquid chromatography to determine the yield. A typical production yield is approximately 92.9%.

Analytical Methodologies

The detection and quantification of Bisphenol TMC in various matrices are crucial for toxicological studies and environmental monitoring. Generally, methods developed for other bisphenols, such as BPA, can be adapted for BPTMC.

Experimental Protocol: Quantification by LC-MS/MS

This protocol outlines a general procedure for the analysis of bisphenols in food matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which can be optimized for Bisphenol TMC.[6][12]

Sample Preparation (QuEChERS Method):

- Homogenization: Homogenize the food sample.
- Extraction: Weigh a representative portion of the homogenized sample and place it in a centrifuge tube. Add an appropriate volume of acetonitrile and internal standards. Shake vigorously.
- Salting Out: Add a mixture of salts (e.g., magnesium sulfate, sodium chloride) to induce phase separation. Shake and centrifuge.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Take an aliquot of the acetonitrile supernatant and transfer it to a d-SPE tube containing a sorbent (e.g., PSA, C18) to remove interfering matrix components. Vortex and centrifuge.
- Final Extract Preparation: Take the supernatant, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions:

- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A C18 or other suitable reversed-phase column.
- Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with a small amount of additive like formic acid or ammonium formate to improve ionization.

- Mass Spectrometer: A triple quadrupole mass spectrometer operated in negative electrospray ionization (ESI) mode.
- Detection: Multiple Reaction Monitoring (MRM) mode, monitoring for specific precursor-to-product ion transitions for Bisphenol TMC.

Biological Activity and Signaling Pathways

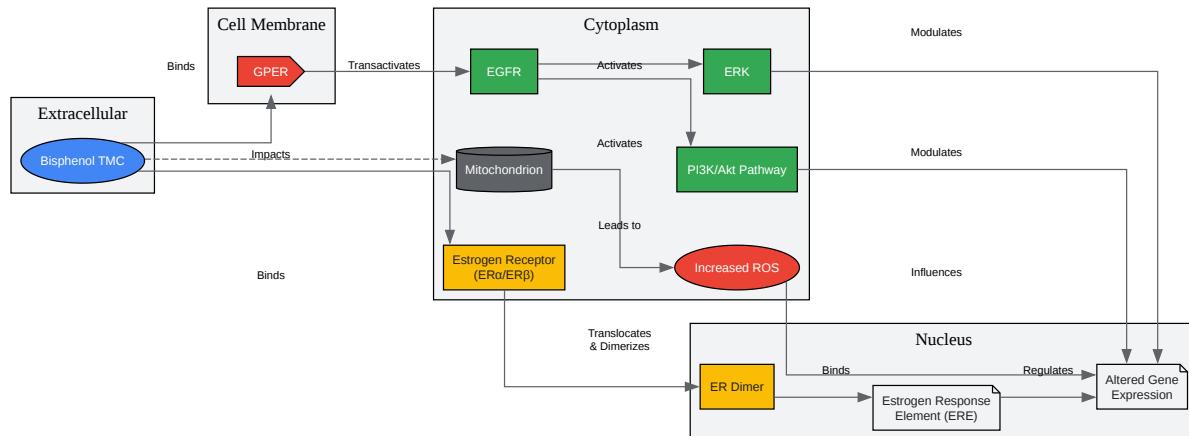
Recent studies have highlighted the potential for Bisphenol TMC to exert harmful biological effects, similar to its predecessor, BPA. These effects are primarily linked to its endocrine-disrupting properties and its impact on mitochondrial function.

Toxicological Profile

- Mitochondrial Dysfunction: Exposure to Bisphenol TMC has been shown to degrade mitochondrial function and increase the production of reactive oxygen species (ROS). This can lead to the inhibition of genes involved in mitochondrial biosynthesis.[\[1\]](#)[\[5\]](#)[\[7\]](#)
- Neurotoxicity and Aging: Studies on the model organism *C. elegans* have demonstrated that BPTMC exposure can promote nerve cell aging, reduce lifespan, and decrease motility and stress resistance.[\[1\]](#)[\[5\]](#)[\[7\]](#)
- Developmental and Reproductive Toxicity: Harmful effects such as delayed development, decreased body growth, and reduced reproduction have been observed in *C. elegans* exposed to BPTMC.[\[1\]](#)[\[5\]](#)[\[7\]](#)
- Estrogenic Activity: BPTMC has been shown to exhibit estrogenic activity. In the marine medaka (*Oryzias melastigma*), it altered the concentrations of estrogen receptors, vitellogenin, and endogenous 17 β -estradiol, and affected the transcription of estrogen-responsive genes.[\[10\]](#) Molecular docking studies suggest that BPTMC has a potent binding potential with estrogen receptors.[\[10\]](#)

Postulated Signaling Pathway

Based on its structural similarity to BPA and its observed biological effects, a plausible signaling pathway for Bisphenol TMC involves the activation of estrogen receptors (ER) and G-protein coupled estrogen receptor (GPER), leading to downstream cellular effects.



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